Phenyl carbamate

Beschreibung

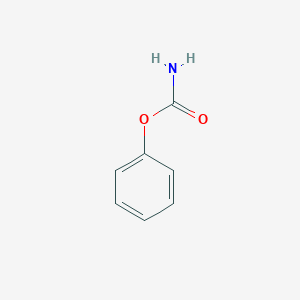

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCCSDNZEIHXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211237 | |

| Record name | Phenyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-46-8 | |

| Record name | Phenyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKB257U27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl carbamate chemical structure and properties

An In-depth Technical Guide to Phenyl Carbamate (B1207046): Structure, Properties, and Applications

Abstract

Phenyl carbamate is a significant organic compound featuring a carbamate functional group attached to a phenyl ring. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core chemical structure, physicochemical properties, and spectroscopic signature of this compound. It provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, particularly in medicinal chemistry and materials science. This guide includes detailed experimental protocols for synthesis and characterization, summarizes quantitative data in tabular format, and utilizes graphical diagrams to illustrate key chemical processes, adhering to rigorous visualization standards.

Chemical Structure and Properties

This compound, also known as carbamic acid phenyl ester, is an aromatic compound with the chemical formula C₇H₇NO₂.[1][2] Its structure consists of a carbamate group (-NH₂COO-) where the oxygen atom is bonded to a phenyl group. This arrangement makes it an aromatic ester of carbamic acid.[2]

Chemical Structure

The canonical SMILES representation of this compound is NC(=O)Oc1ccccc1.[3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is described as a white to very slightly pink crystalline solid.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [1][2][4] |

| Molecular Weight | 137.14 g/mol | [1][2][3] |

| Melting Point | 149-152 °C | [3][5] |

| Boiling Point (Estimated) | 278.9 °C at 760 mmHg | [1] |

| Appearance | White to very slightly pink crystalline flakes | [1] |

| Solubility | Soluble in water | [1][5] |

| Topological Polar Surface Area | 52.3 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| XLogP3 | 1.1 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The key data from ¹H NMR and Infrared (IR) spectroscopy are presented below.

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Reference(s) |

| IR (KBr) | 3422-3339 | -NH stretching | [6] |

| IR (KBr) | 1707 | >C=O stretching | [6] |

| IR (KBr) | 1616 | -NH bending | [6] |

| IR (KBr) | 1384 | -CN stretching | [6] |

| IR (KBr) | 1211 | C-O stretching | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.053 (brs, 2H) | -NH₂ | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.058-7.100 (t, J=8.4 Hz, 2H) | Aromatic C-H | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.132-7.190 (m, 1H) | Aromatic C-H | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.258-7.324 (m, 2H) | Aromatic C-H | [6] |

Experimental Protocols for Spectroscopic Analysis

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz NMR spectrometer.

-

Data Acquisition : Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of this compound (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a thin, transparent disk.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation : Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Data Acquisition : Introduce the sample into the ion source (e.g., electron ionization or electrospray ionization). Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions. A common fragmentation pattern for phenyl-containing compounds is the formation of a benzylic cation fragment at m/z = 91.[7]

-

Data Analysis : Identify the molecular ion peak (M+) to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Synthesis of this compound

The synthesis of phenyl carbamates can be achieved through various methods. One prominent approach involves the oxidative cross-coupling of phenols with formamides, which is advantageous due to the use of readily available starting materials.[8] Other methods include synthesis from aniline (B41778) and methyl formate, or metal-free approaches using amines and hydrazine (B178648) formate.[9][10]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidative Cross-Coupling

This protocol is based on the iron-catalyzed oxidative cross-coupling of phenol with N,N-dimethylformamide (DMF).[8]

-

Reaction Setup : To a sealed reaction vessel, add phenol (1.0 mmol), iron(II) bromide (FeBr₂, 5 mol%), and 4,7-dimethoxy-1,10-phenanthroline (5 mol%) as the ligand.

-

Reagent Addition : Add an excess of N,N-dimethylformamide (DMF), which serves as both a reactant and a solvent.

-

Initiation : Add tert-butyl hydroperoxide (TBHP) as the oxidant to the mixture.

-

Reaction Conditions : Seal the vessel and heat the reaction mixture at 60 °C with continuous stirring for 4 hours.

-

Work-up : After cooling to room temperature, quench the reaction with a suitable aqueous solution.

-

Extraction : Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization : Confirm the structure and purity of the isolated product using spectroscopic methods (NMR, IR, MS) as described in Section 2.1.

Reactivity and Mechanisms

The reactivity of phenyl carbamates is largely dictated by the carbamate moiety. They are known to undergo hydrolysis, particularly under basic conditions.

Hydrolysis Mechanism

The base-catalyzed hydrolysis of N-monosubstituted phenyl carbamates, such as this compound itself, typically proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[11][12][13] This pathway involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates a phenoxide leaving group to form a transient isocyanate intermediate. The isocyanate is subsequently attacked by water to form a carbamic acid, which decarboxylates to yield an amine and carbon dioxide.[11][12][14]

Caption: E1cB hydrolysis mechanism of this compound.

Reactivity towards Nucleophiles

Phenyl carbamates are reactive towards nucleophiles. For instance, the isocyanate intermediate formed during hydrolysis can be trapped by amines to form ureas.[11][12] This reactivity makes phenyl carbamates useful synthons for the preparation of both symmetrical and unsymmetrical ureas.[11]

Applications in Research and Development

The carbamate group is a key structural motif in many approved drugs and prodrugs.[15][16] Phenyl carbamates, in particular, have found extensive use in medicinal chemistry, agrochemicals, and materials science.

Drug Development

-

Prodrugs : The this compound structure can be used to create prodrugs of phenolic compounds.[1] This strategy aims to protect the phenolic hydroxyl group from first-pass metabolism, potentially improving the oral bioavailability of the parent drug.[14]

-

Cholinesterase Inhibition : Phenylcarbamate derivatives are known to act as cholinesterase inhibitors.[17] This activity is particularly relevant in the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, with Rivastigmine being a notable example of a carbamate-based drug for this indication.[17][18]

-

Bioisosteres : The carbamate linkage is often used as a more stable bioisostere for amide or ester bonds in peptidomimetics, enhancing proteolytic stability while maintaining the potential for key hydrogen bonding interactions with biological targets.[14][15][19]

-

Antimicrobial and Anticancer Agents : Various carbamate derivatives have been synthesized and screened for antimicrobial and anticancer activities, demonstrating the versatility of this chemical scaffold.[20]

Agrochemicals

Carbamate compounds are widely used as pesticides, including insecticides, fungicides, and herbicides.[14] Phenyl carbamates serve as important intermediates and structural motifs in the synthesis of these agrochemicals. Their mechanism of action in insecticides often involves the inhibition of acetylcholinesterase in insects.[21]

Materials Science

Phenyl carbamates are precursors in the synthesis of polyurethanes. For example, methyl N-phenyl carbamate is an important intermediate for the green synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key monomer for producing polyurethanes.[22]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

GHS Hazard Statements : H315, H319, H335.[2]

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear personal protective equipment, including safety goggles, gloves, and a respirator (e.g., N95 type).[23]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[23]

-

Incompatible Materials : Strong oxidizing agents, strong acids.[23]

-

-

First Aid :

Always consult the Safety Data Sheet (SDS) before handling this chemical.[23] The toxicological properties have not been fully investigated.[23]

Conclusion

This compound is a versatile chemical compound with a well-defined structure and a rich profile of chemical reactivity. Its physicochemical and spectroscopic properties are well-characterized, facilitating its identification and use in research. The diverse synthetic routes available make it an accessible building block for various applications. Its significance is most pronounced in drug discovery, where the carbamate moiety is a privileged scaffold for developing therapeutics, and in the synthesis of agrochemicals and polymers. Proper safety protocols are essential when handling this compound due to its irritant properties. This guide provides a foundational technical overview to support its effective and safe use in a professional research and development setting.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. GSRS [precision.fda.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WO2007014973A2 - Method of obtaining phenyl carbamates - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jocpr.com [jocpr.com]

- 21. m-(1-Ethylpropyl)phenyl methylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]

- 22. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. fishersci.com [fishersci.com]

Synthesis of Phenyl Carbamate from Phenol and Phosgene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of phenyl carbamate (B1207046) from phenol (B47542) and phosgene (B1210022), a process of significant interest in organic synthesis and medicinal chemistry. The carbamate functional group is a crucial structural motif in a wide array of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data.

Introduction

The synthesis of phenyl carbamate from phenol and phosgene is a well-established two-step process. The initial reaction involves the phosgenation of phenol to produce a key intermediate, phenyl chloroformate. This intermediate is then reacted with an amine nucleophile to yield the desired this compound. Due to the extremely hazardous nature of phosgene, stringent safety precautions must be implemented throughout the synthesis. This guide provides the necessary details for researchers to safely and efficiently conduct this transformation in a laboratory setting.

Reaction Mechanism

The overall synthesis proceeds in two distinct stages:

Step 1: Synthesis of Phenyl Chloroformate

Phenol reacts with phosgene in the presence of a base to form phenyl chloroformate. The reaction mechanism involves the nucleophilic attack of the phenoxide ion (formed by the deprotonation of phenol by a base) on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to yield the phenyl chloroformate intermediate.

Step 2: Synthesis of this compound

Phenyl chloroformate is a reactive acylating agent. The synthesis of the parent this compound is achieved through the reaction of phenyl chloroformate with ammonia (B1221849). The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of phenyl chloroformate. Subsequent elimination of a chloride ion and a proton results in the formation of this compound. For substituted carbamates, a primary or secondary amine is used instead of ammonia.[1][2][3]

Experimental Protocols

Extreme caution must be exercised when handling phosgene as it is a highly toxic and corrosive gas. [1] All manipulations involving phosgene must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Phenyl Chloroformate from Phenol and Phosgene

This protocol is adapted from established literature procedures.[4]

Materials:

-

Phenol

-

Phosgene (typically as a solution in a suitable solvent like toluene (B28343) or handled as a gas)

-

Tertiary amine base (e.g., N,N-dimethylaniline, triethylamine, or pyridine)

-

Anhydrous inert solvent (e.g., chloroform, dichloromethane, or toluene)

-

Anhydrous calcium chloride or magnesium sulfate (B86663) for drying

-

Dilute hydrochloric acid

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser with a drying tube

-

Gas inlet tube (if using gaseous phosgene)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, dissolve phenol in an anhydrous inert solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly introduce phosgene (in a 1:1 molar ratio to phenol) into the stirred solution. If using a phosgene solution, add it dropwise. If using gaseous phosgene, bubble it through the solution at a controlled rate.

-

After the addition of phosgene, add a tertiary amine base (e.g., N,N-dimethylaniline) dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.[4]

-

Allow the reaction to stir at this temperature for several hours until completion, which can be monitored by techniques such as TLC or GC.

-

Upon completion, carefully quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid and water to remove any unreacted base and other aqueous-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude phenyl chloroformate can be purified by vacuum distillation.

Step 2: Synthesis of this compound from Phenyl Chloroformate and Ammonia

This general protocol is based on the reaction of phenyl chloroformate with amines.[1][3]

Materials:

-

Phenyl chloroformate

-

Ammonia (aqueous solution or as a gas)

-

Anhydrous inert solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane)

-

Water

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel (if using aqueous ammonia)

-

Gas inlet tube (if using gaseous ammonia)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the purified phenyl chloroformate in an anhydrous inert solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ammonia (in slight excess) to the stirred phenyl chloroformate solution. If using gaseous ammonia, bubble it through the solution at a controlled rate.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate, phenyl chloroformate. Yields can vary depending on the specific reaction conditions and scale.

| Parameter | Step 1: Phenyl Chloroformate Synthesis | Step 2: this compound Synthesis |

| Reactants | Phenol, Phosgene | Phenyl Chloroformate, Ammonia |

| Solvent | Chloroform, Toluene, or Dichloromethane | Tetrahydrofuran (THF) or Diethyl Ether |

| Base | N,N-Dimethylaniline or Triethylamine | Not required (Ammonia acts as base) |

| Temperature | 0 - 10 °C | 0 °C to Room Temperature |

| Reaction Time | 2 - 8 hours | 1 - 4 hours |

| Typical Yield | ~90%[4] | 85-95% (estimated based on similar reactions) |

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]

Phenyl carbamate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl carbamate (B1207046), a key organic compound with significant applications in medicinal chemistry and organic synthesis. This document details its fundamental properties, synthesis protocols, and biological significance, with a focus on its role as a precursor and a pharmacologically relevant scaffold.

Core Properties of Phenyl Carbamate

This compound is a stable, white crystalline solid. Its fundamental chemical and physical properties are summarized below, providing essential data for laboratory and research applications.

| Property | Value |

| CAS Number | 622-46-8 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 149-152 °C |

| Appearance | White powder |

| Solubility | Soluble in water |

| SMILES | C1=CC=C(C=C1)OC(=O)N |

| InChI Key | BSCCSDNZEIHXOK-UHFFFAOYSA-N |

Synthesis of Phenyl Carbamates: Experimental Protocols

The synthesis of phenyl carbamates can be achieved through several routes. A common and efficient laboratory-scale method involves the reaction of an amine with phenyl chloroformate. This reaction is versatile and can be adapted for a wide range of primary and secondary amines.

This protocol outlines the synthesis of a substituted this compound from a primary or secondary amine and phenyl chloroformate.

Materials:

-

Amine (1.0 equivalent)

-

Phenyl chloroformate (1.1 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate)

-

Base (e.g., Triethylamine, Sodium Bicarbonate) (1.0-1.2 equivalents, if required)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

If the amine is used as a salt or an acid scavenger is needed, add the base (1.0-1.2 equivalents).

-

Cool the mixture to the desired temperature, typically between 0 °C and room temperature.

-

Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred amine solution. The phenyl chloroformate can be added neat or dissolved in a small amount of the reaction solvent.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with a 1 N NaOH aqueous solution.

-

Extract the aqueous mixture twice with a suitable organic solvent, such as dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.[1][2]

The following diagram illustrates the logical workflow for the synthesis of phenyl carbamates from amines and phenyl chloroformate.

Caption: General workflow for this compound synthesis.

Biological Activity and Mechanism of Action

Carbamates are a significant class of compounds in medicinal chemistry, with many exhibiting potent biological activities.[3] Phenylcarbamates, in particular, have been investigated for their ability to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission.

The primary mechanism of action for many biologically active carbamates is the inhibition of acetylcholinesterase.[4] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, which is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1]

The inhibition process involves the carbamoylation of a serine residue within the active site of the acetylcholinesterase enzyme. This reaction forms a covalent bond between the carbamate and the enzyme, rendering the enzyme inactive. Unlike the effectively irreversible phosphorylation by organophosphates, the carbamoylation by carbamates is reversible, as the carbamate group is slowly hydrolyzed from the enzyme's active site, allowing for the regeneration of the active enzyme.[4][5]

The diagram below illustrates the mechanism of acetylcholinesterase inhibition by a this compound.

Caption: Mechanism of acetylcholinesterase inhibition.

Applications in Drug Discovery and Development

The carbamate functional group is a valuable component in modern drug design.[1] Phenyl carbamates serve as important intermediates in the synthesis of a wide array of pharmaceutical compounds. Their utility stems from their stability and their ability to act as bioisosteres for amide bonds, which can enhance the metabolic stability of drug candidates.[1] Furthermore, the carbamate moiety can be directly involved in binding to biological targets, forming crucial hydrogen bonds and other interactions.

Phenylcarbamates have been specifically investigated as central nervous system (CNS)-selective acetylcholinesterase inhibitors. This selectivity is advantageous as it can reduce the peripheral cholinergic side effects often associated with less selective inhibitors.

Conclusion

This compound is a compound of significant interest to researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its well-defined properties and versatile reactivity make it a valuable building block for the creation of complex molecules. The biological activity of the carbamate moiety, particularly as an acetylcholinesterase inhibitor, continues to be an active area of research, with the potential for the development of new therapeutics for neurological disorders. This guide provides a foundational understanding of this compound, offering both the practical data and the conceptual framework necessary for its effective use in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Phenyl Carbamate: A Technical Guide to Solubility and Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of phenyl carbamate (B1207046), with a specific focus on its solubility and melting point. Understanding these fundamental characteristics is crucial for the effective handling, formulation, and application of this compound in research and development, particularly within the pharmaceutical and agrochemical industries. Phenyl carbamate serves as a key intermediate in the synthesis of various molecules, making a thorough knowledge of its properties essential for process optimization and quality control.[1]

Physicochemical Properties

This compound is an organic compound featuring a phenyl group attached to a carbamate functional group.[1] It typically appears as a white to off-white or very slightly pink crystalline solid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 622-46-8 | [3][4] |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [3][4] |

| Appearance | White to off-white/slightly pink crystalline solid | [1][2] |

| Melting Point | 149-152 °C | [4][5][6] |

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the literature value for its melting point is consistently reported in the range of 149-152 °C .[4][5][6] A narrow melting range within this temperature band is indicative of a high-purity sample.[7] Conversely, a depressed and broadened melting range can suggest the presence of impurities.

Solubility Profile

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble | [5][6][8] |

| Organic Solvents | Moderately soluble | [1] |

This compound is noted to be soluble in water.[5][6][8] It is also described as being moderately soluble in organic solvents, although it is less soluble in water by comparison.[1] For drug development and formulation, a more detailed and quantitative understanding of its solubility in various pharmaceutically relevant solvents and buffer systems is often required.

Experimental Protocols

Accurate and reproducible determination of melting point and solubility is fundamental to the characterization of this compound. Standardized methodologies should be employed to ensure data quality and comparability.

Melting Point Determination

The capillary method is the standard technique for determining the melting point of crystalline organic compounds and is outlined in ASTM E324.[7][9][10][11][12]

Protocol: Capillary Method for Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-4 mm in height.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point of this compound (~135-140 °C).

-

-

Measurement:

-

Initiate heating at a rapid rate to approach the expected melting point.

-

Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first signs of melting are observed (the initial melting point).

-

Record the temperature at which the last solid particle melts (the final melting point). The range between these two temperatures is the melting range.

-

-

Calibration:

-

Routinely calibrate the thermometer and apparatus using certified melting point standards to ensure accuracy.[7]

-

Caption: Workflow for Melting Point Determination.

Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[13][14][15]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

-

Preparation of Saturated Solution:

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the clear, filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Caption: Workflow for Solubility Determination.

References

- 1. CAS 622-46-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 622-46-8 [m.chemicalbook.com]

- 3. This compound | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 氨基甲酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 622-46-8 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. infinitalab.com [infinitalab.com]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. techstandardstore.com [techstandardstore.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. bioassaysys.com [bioassaysys.com]

Spectroscopic Analysis of Phenyl Carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for phenyl carbamate (B1207046), a key organic compound with applications in chemical synthesis and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of phenyl carbamate is also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.25 - 7.32 | m | 2H | Ar-H (meta) | CDCl₃ |

| 7.13 - 7.19 | m | 1H | Ar-H (para) | CDCl₃ |

| 7.05 - 7.10 | t, J=8.4 Hz | 2H | Ar-H (ortho) | CDCl₃ |

| 5.05 | br s | 2H | -NH₂ | CDCl₃ |

| 10.22 | br s | 1H | -NH | DMSO-d₆ |

| 7.52 | d, J=8.2 Hz | 2H | Ar-H | DMSO-d₆ |

| 7.44 | t, J=8.2 Hz | 2H | Ar-H | DMSO-d₆ |

| 7.20 - 7.36 | m | 5H | Ar-H | DMSO-d₆ |

| 7.05 | t, J=7.4 Hz | 1H | Ar-H | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 152.2 | C=O | DMSO-d₆ |

| 151.0 | C (ipso, attached to O) | DMSO-d₆ |

| 139.1 | C (ipso, attached to N in a related compound) | DMSO-d₆ |

| 129.9 | Ar-C | DMSO-d₆ |

| 129.3 | Ar-C | DMSO-d₆ |

| 125.9 | Ar-C | DMSO-d₆ |

| 123.4 | Ar-C | DMSO-d₆ |

| 122.4 | Ar-C | DMSO-d₆ |

| 118.9 | Ar-C | DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3422-3339 | Strong, Broad | N-H Stretch |

| 1707 | Strong | C=O Stretch |

| 1616 | Medium | N-H Bend |

| 1384 | Medium | C-N Stretch |

| 1211 | Strong | C-O Stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 137 | Moderate | [M]⁺ (Molecular Ion) |

| 94 | 100% (Base Peak) | [C₆H₅OH]⁺ (Phenol radical cation) |

| 66 | Moderate | [C₅H₆]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

| 44 | Moderate | [NH₂CO]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

The spectra were acquired on a 400 MHz NMR spectrometer.

-

Insert the sample into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a 45° pulse angle, a spectral width of approximately 220 ppm, and a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H; DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Lower the instrument's pressure arm to bring the sample into firm contact with the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After data acquisition, raise the pressure arm and clean the sample from the ATR crystal using a soft cloth and an appropriate solvent.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source under high vacuum.

-

-

Ionization and Fragmentation:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

-

-

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Presentation:

-

The resulting mass spectrum is plotted as a graph of relative ion abundance versus m/z.

-

The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Mechanism of Phenyl Carbamate Formation and Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl carbamates are a versatile class of organic compounds with significant applications in organic synthesis, materials science, and pharmacology. Their utility stems from their role as stable protecting groups for amines, precursors to isocyanates and ureas, and as key structural motifs in biologically active molecules. This technical guide provides a comprehensive overview of the core mechanisms governing the formation and reactions of phenyl carbamates. It includes detailed experimental protocols for their synthesis and subsequent transformations, a compilation of quantitative kinetic and thermodynamic data, and a discussion of their applications, particularly in the realm of drug development.

Introduction

The carbamate (B1207046) functional group, an ester of carbamic acid (R₂NC(O)OR'), is a critical moiety in a vast array of chemical entities. When the ester portion is a phenyl group, the resulting phenyl carbamate exhibits unique reactivity and stability, making it a valuable tool in the chemist's arsenal. The phenoxy group acts as a good leaving group under certain conditions, facilitating reactions such as the formation of ureas and isocyanates. Conversely, its stability under other conditions allows for its use as a robust protecting group for primary and secondary amines.[1][2]

The significance of phenyl carbamates extends into the pharmaceutical industry, where the carbamate linkage is a common feature in drug molecules.[3] This is due to its structural resemblance to the peptide bond, its ability to participate in hydrogen bonding, and its contribution to the overall pharmacokinetic and pharmacodynamic properties of a drug.[4] A notable example is Rivastigmine, a this compound derivative used in the treatment of Alzheimer's disease.[5]

This guide will delve into the fundamental principles of this compound chemistry, providing researchers and professionals with the in-depth knowledge required for their effective synthesis and application.

Mechanism of this compound Formation

The formation of phenyl carbamates can be achieved through several synthetic routes, each with its own mechanistic nuances. The most common methods involve the reaction of an amine with a phenyl chloroformate or the reaction of a phenol (B47542) with an isocyanate.

From Phenyl Chloroformate and an Amine

This is one of the most widely used methods for the synthesis of phenyl carbamates. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the phenyl chloroformate.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, eliminating a chloride ion to form the protonated carbamate.

-

Deprotonation: A base, either an excess of the starting amine or an added base like triethylamine (B128534) or pyridine (B92270), removes the proton from the nitrogen to yield the final this compound product and the corresponding ammonium (B1175870) salt.[6]

Caption: Mechanism of this compound Formation from Phenyl Chloroformate and an Amine.

From a Phenol and an Isocyanate

This reaction involves the addition of a phenol to the highly electrophilic carbon of the isocyanate group. The reaction can be catalyzed by bases or certain organometallic compounds.

Mechanism (Base-Catalyzed):

-

Phenoxide Formation: A base deprotonates the phenol to form a more nucleophilic phenoxide ion.

-

Nucleophilic Addition: The phenoxide ion attacks the central carbon atom of the isocyanate.

-

Intermediate Formation: This addition results in the formation of an intermediate oxyanion.

-

Protonation: The oxyanion is protonated by the conjugate acid of the base to yield the this compound.

Caption: Base-Catalyzed Mechanism of this compound Formation from a Phenol and an Isocyanate.

Palladium-Catalyzed Synthesis

Modern synthetic methods allow for the formation of N-aryl carbamates through palladium-catalyzed cross-coupling reactions of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol.[4][7][8]

Catalytic Cycle:

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Cyanate Coordination and Insertion: Sodium cyanate coordinates to the Pd(II) complex, followed by insertion into the Ar-Pd bond to form an arylisocyanate-Pd complex.

-

Alcoholysis: The alcohol present in the reaction mixture attacks the isocyanate moiety, leading to the formation of the carbamate.

-

Reductive Elimination: Reductive elimination of the this compound regenerates the Pd(0) catalyst, completing the cycle.

Caption: Simplified Palladium-Catalyzed Synthesis of Phenyl Carbamates.

Reactions of Phenyl Carbamates

Phenyl carbamates are valuable synthetic intermediates due to the reactivity of the carbamate functionality.

As Protecting Groups for Amines

The phenoxycarbonyl (Phoc) group is a stable and effective protecting group for primary and secondary amines. It is resistant to acidic conditions and can be removed under specific basic or nucleophilic conditions.[1][7]

Deprotection:

Deprotection can be achieved using strong bases like sodium hydroxide (B78521) or, more mildly, with reagents like tetra-n-butylammonium fluoride (B91410) (TBAF).[1] The mechanism of base-catalyzed deprotection of a primary amine-derived this compound often proceeds through an E1cb-type mechanism, forming an isocyanate intermediate which is then hydrolyzed to the free amine.[1][7]

Caption: Base-Mediated Deprotection of a this compound Protecting Group.

Conversion to Ureas

Phenyl carbamates react with primary or secondary amines, typically at elevated temperatures or in the presence of a base, to form substituted ureas. This reaction proceeds via a nucleophilic acyl substitution where the incoming amine displaces the phenoxide leaving group.[1][9]

Caption: Mechanism for the Conversion of a this compound to a Substituted Urea.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of phenyl carbamates.

General Procedure for the Synthesis of Phenyl Carbamates from Phenyl Chloroformate[1][6]

-

Dissolve the amine (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

If the amine is a salt or if an acid scavenger is required, add a base such as triethylamine (1.1 equiv) or pyridine (1.1 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired this compound.

General Procedure for the Synthesis of Phenyl Carbamates from a Phenol and an Isocyanate[10]

-

In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equiv) and a catalytic amount of a base (e.g., triethylamine, 0.1 equiv) or an organotin catalyst (e.g., dibutyltin (B87310) dilaurate, 0.05 equiv) in an anhydrous aprotic solvent like toluene (B28343) or THF.

-

Add the isocyanate (1.0 equiv) dropwise to the solution at room temperature.

-

Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

After the reaction is complete (typically 1-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the pure this compound.

General Procedure for the Conversion of a this compound to a Urea[1][9]

-

Dissolve the this compound (1.0 equiv) and the desired amine (1.2-1.5 equiv) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or chloroform.

-

Add a base like triethylamine (2.0-3.0 equiv) if necessary.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 12-48 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like DCM and wash with an acidic aqueous solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., 1N NaOH) to remove the phenol byproduct.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the substituted urea.

Quantitative Data

The following tables summarize key quantitative data for the formation and reactions of phenyl carbamates.

Table 1: Kinetic Data for this compound Formation (Phenyl Isocyanate + Substituted Phenol)

| Phenol Substituent | Catalyst | Rate Constant (k) [L mol⁻¹ s⁻¹] | Activation Energy (Ea) [kJ/mol] | Reference |

| H | DECHA | 1.5 x 10⁻³ (at 30°C) | 45.6 | [1] |

| 4-Cl | DECHA | 2.1 x 10⁻³ (at 30°C) | 42.3 | [1] |

| 2,6-di-CH₃ | DECHA | 0.8 x 10⁻³ (at 30°C) | 50.2 | [1] |

| H | DBTDL | 3.5 x 10⁻² (at 30°C) | 38.9 | [1] |

| 4-Cl | DBTDL | 2.8 x 10⁻² (at 30°C) | 40.1 | [1] |

| 2,6-di-CH₃ | DBTDL | 4.2 x 10⁻² (at 30°C) | 37.7 | [1] |

DECHA: Diethylcyclohexylamine, DBTDL: Dibutyltin dilaurate

Table 2: Thermodynamic Data for Carbamate Formation

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Reference |

| MEA + CO₂ ⇌ MEA-carbamate | -29.7 | - | - | [10] |

| DEA + CO₂ ⇌ DEA-carbamate | -23.7 | - | - | [10] |

| NH₃ + CO₂ ⇌ Ammonium carbamate | -27.6 | - | - | [10] |

| Ethyl N-methyl-N-phenylcarbamate decomposition | 190 | - | - | [2] |

Data for aqueous solutions of amines with CO₂. Thermodynamic data for the direct formation of phenyl carbamates is less commonly reported.

Table 3: Biological Activity of this compound Derivatives

| Compound | Target | IC₅₀ / EC₅₀ | Application | Reference |

| Rivastigmine | Acetylcholinesterase | 5.01 µM | Alzheimer's Disease | [11] |

| Phenyl N-butylcarbamate derivatives | Butyrylcholinesterase | 0.12 - 311 µM | Cholinesterase Inhibitors | [9][12] |

| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates | Photosystem II | Varies with alkyl chain | Herbicides | [8] |

| Phenylthiazole derivatives | SKNMC, Hep-G2 cell lines | 10.8 - 15.3 µM | Anticancer Agents | [13] |

Applications in Drug Development

The this compound moiety is a privileged scaffold in medicinal chemistry. Its ability to act as a bioisostere for amide bonds, coupled with its tunable stability and hydrogen bonding capabilities, makes it an attractive component in the design of new therapeutic agents.[3][14]

-

Enzyme Inhibition: Phenyl carbamates are prominent in the design of enzyme inhibitors. For instance, they are effective inhibitors of cholinesterases, which is the mechanism of action for drugs like Rivastigmine in treating Alzheimer's disease.[5][15] The carbamoyl (B1232498) group can react with a serine residue in the active site of the enzyme, leading to its inactivation.

-

Prodrugs: The stability of the this compound linkage can be modulated by introducing substituents on the phenyl ring or the nitrogen atom. This allows for the design of prodrugs that release the active pharmacophore under specific physiological conditions.

-

Structure-Activity Relationship (SAR) Studies: The ease of synthesis of this compound derivatives facilitates the exploration of structure-activity relationships. By systematically varying the substituents on the aromatic rings and the amine, researchers can optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

Conclusion

Phenyl carbamates are compounds of considerable synthetic and pharmacological importance. A thorough understanding of their formation and reaction mechanisms is crucial for their effective utilization. This guide has provided a detailed overview of the key mechanistic pathways, practical experimental protocols, and relevant quantitative data. As research in organic synthesis and drug discovery continues to evolve, the versatile chemistry of phenyl carbamates is poised to play an increasingly significant role in the development of novel molecules with diverse applications.

References

- 1. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [dspace.mit.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]

- 8. Palladium-catalyzed synthesis of N-aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ethyl ethyl(phenyl)carbamate [webbook.nist.gov]

Phenyl carbamate derivatives and their nomenclature

An In-depth Technical Guide to Phenyl Carbamate (B1207046) Derivatives: Nomenclature, Synthesis, and Applications

This guide provides a comprehensive overview of phenyl carbamate derivatives, focusing on their nomenclature, synthesis, and significant role in drug development and medicinal chemistry. Carbamates, also known as urethanes, are a class of organic compounds that feature the carbamate functional group (-O-CO-NH-).[1] Phenyl carbamates, specifically, are esters of carbamic acid where the oxygen is bonded to a phenyl group. These compounds are pivotal in medicinal chemistry, serving as core structures in numerous pharmacologically active agents.[2] Their stability, ability to mimic peptide bonds, and capacity to penetrate cell membranes make them a subject of great interest for researchers.[1][3]

Nomenclature of this compound Derivatives

The nomenclature of this compound derivatives follows the systematic naming conventions of organic chemistry. The parent compound, this compound, has the IUPAC name "this compound".[4] Derivatives are named based on the substituents on the nitrogen and the phenyl ring.

For instance, if a phenyl group is attached to the nitrogen atom, the compound is named phenyl N-phenylcarbamate .[5] The "N-" indicates that the substituent is attached to the nitrogen atom. If the substituents are different, they are listed alphabetically.

To systematically name complex derivatives, the following rules are generally applied:

-

Identify the parent carbamate structure.

-

Name the substituent attached to the oxygen atom (in this case, "phenyl").

-

Name the substituent(s) attached to the nitrogen atom, preceded by "N-".

-

Combine the names in the format: [O-substituent] N-[N-substituent(s)]carbamate.

For example, a derivative with an ethyl and a methyl group on the nitrogen and a phenyl group on the oxygen would be named phenyl N-ethyl-N-methylcarbamate .

Physicochemical Properties

The physicochemical properties of this compound derivatives can be modulated by varying the substituents on the nitrogen and the phenyl ring, which influences their biological and pharmacokinetic profiles.[1]

| Property | This compound | Phenyl N-phenylcarbamate |

| Molecular Formula | C₇H₇NO₂[4] | C₁₃H₁₁NO₂[5] |

| Molecular Weight | 137.14 g/mol [4][6] | 213.23 g/mol [5] |

| Melting Point | 149-152 °C[6][7] | Not specified |

| Solubility | Soluble in water[6][7] | Not specified |

| IUPAC Name | This compound[4] | phenyl N-phenylcarbamate[5] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several methods. A common and effective method involves the reaction of an amine with phenyl chloroformate.[8]

General Experimental Protocol for Synthesis from Phenyl Chloroformate

This protocol is adapted from literature procedures for the synthesis of carbamates using phenyl chloroformate as a key reagent.[8][9]

Materials:

-

Amine (primary or secondary)

-

Phenyl chloroformate

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (B78521) (NaOH))

-

Brine

-

Anhydrous drying agent (e.g., Sodium sulfate (B86663) (Na₂SO₄), Magnesium sulfate (MgSO₄))

Procedure:

-

Dissolve the amine (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

If an acid scavenger is required, add a base (1.0-1.2 equivalents). For aqueous bases, a biphasic system will form.

-

Cool the mixture to the desired temperature, typically between 0 °C and room temperature.

-

Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred amine solution. The phenyl chloroformate can be added neat or dissolved in a small amount of the reaction solvent.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent like CH₂Cl₂ or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.[8]

Greener Synthesis Protocol

An environmentally friendly protocol for synthesizing primary carbamates has been developed using sodium cyanate, a phenol (B47542) or alcohol, and trichloroacetic acid (TCA) in a solvent-free methodology.[10] This approach offers a milder and more convenient alternative for certain transformations.[10]

Biological Activities and Applications in Drug Development

This compound derivatives exhibit a wide range of biological activities, making them valuable in drug design and medicinal chemistry.[1][2][11]

-

Enzyme Inhibition: Many phenyl carbamates act as enzyme inhibitors. For example, some derivatives have shown inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and 5-lipoxygenase.[12] Physostigmine, a naturally occurring methyl carbamate, was initially used to treat glaucoma.[1]

-

Antimicrobial Activity: Several O-phenyl-N-aryl carbamates have demonstrated good antimicrobial and hemolytic activity.[12] Some carbamates have shown promising antibacterial activity against strains like V. cholerae and E. coli.[11] Novel N-aryl carbamates have also exhibited broad-spectrum antifungal activities.[13]

-

Anticancer and Antiviral Agents: The carbamate moiety is a component of various anticancer, anticonvulsant, and antiviral drugs.[11]

-

Central Nervous System (CNS) Disorders: Certain this compound derivatives are useful in the treatment of CNS disorders.[14]

-

Antiprotozoal Activity: this compound derivatives have shown antigiardial activity, and a synergistic effect has been observed when combined with albendazole (B1665689) against resistant Giardia intestinalis.[15]

-

Prodrugs: Carbamate linkages are used to create prodrugs of alcohols and phenols to improve their stability and bioavailability.[1][8] This strategy helps protect phenolic drugs from first-pass metabolism.[6]

Conclusion

This compound derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their straightforward synthesis, tunable physicochemical properties, and diverse biological activities make them attractive scaffolds for the design of new therapeutic agents. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as greener and more efficient synthetic methodologies.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Active Ingredient In Drugs Synthesis: Derivetives Of Phenyl Carbamide And Carbamate [zenodo.org]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenyl N-phenylcarbamate | C13H11NO2 | CID 78644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 622-46-8 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. benchchem.com [benchchem.com]

- 9. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Greener Protocol for the Synthesis of Carbamates | Journal of Scientific Research [banglajol.info]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

- 14. EP2527314A1 - Process for preparation of this compound derivatives - Google Patents [patents.google.com]

- 15. In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Phenyl Carbamate and Its Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl carbamates and their analogs represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their diverse roles as enzyme inhibitors, herbicides, and antimicrobial and anticancer agents. By delving into their mechanisms of action, summarizing quantitative structure-activity relationship (SAR) data, and providing detailed experimental protocols, this document serves as a critical resource for professionals engaged in drug discovery and development. The core focus is on the inhibition of cholinesterases, the disruption of photosynthetic pathways, and cytotoxicity against various pathogens and cancer cell lines.

Cholinesterase Inhibition: A Therapeutic and Insecticidal Mainstay

Phenyl carbamates are renowned for their potent inhibitory activity against cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is pivotal in both therapeutics, particularly for Alzheimer's disease, and in the development of insecticides.[1]

Mechanism of Action

The primary mechanism involves the pseudo-irreversible carbamylation of the catalytic serine residue within the active site of the cholinesterase enzyme.[2][3] This process deactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (B1216132). The accumulation of acetylcholine at synapses enhances cholinergic neurotransmission. Unlike organophosphates which cause effectively permanent inhibition, the carbamylated enzyme can slowly undergo hydrolysis to regenerate the active enzyme.[3][4]

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of this compound analogs is typically expressed as the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

| Compound/Analog | Target Enzyme | IC₅₀ Value | Reference |

| Rivastigmine Analog (31b) | Cholinesterase | Similar to Rivastigmine | |

| SDZ ENA 713 | AChE (Hippocampus/Cortex) | 10-fold > Heart/Muscle | [1] |

| Terbam (3-tert-butylphenyl methylcarbamate) | Anopheles gambiae AChE | Potent (nM range) | |

| Natural Phenol Carbamate (D12) | Human BuChE | 81 nM | [5] |

Experimental Protocol: Ellman's Assay for Cholinesterase Activity

This spectrophotometric method is widely used to measure cholinesterase activity.

-

Reagent Preparation : Prepare a phosphate (B84403) buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer, a solution of the substrate (e.g., acetylthiocholine (B1193921) iodide), and solutions of the test this compound analogs at various concentrations.

-

Reaction Mixture : In a 96-well plate, add the phosphate buffer, the test compound solution, and the cholinesterase enzyme solution. Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation and Measurement : Add the DTNB solution, followed by the substrate solution to start the reaction.

-

Data Acquisition : Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Herbicidal Activity: Inhibition of Photosynthesis

N-phenylcarbamate analogs are effective herbicides that primarily target the process of photosynthesis in weeds.[6][7]

Mechanism of Action

The herbicidal action is attributed to the inhibition of Photosystem II (PSII) within the photosynthetic electron transport (PET) chain.[6] By binding to the D1 protein of the PSII reaction center, these compounds block the flow of electrons from quinone A (Qₐ) to quinone B (Qₑ), thereby halting the production of ATP and NADPH required for plant survival.[8][9][10]

References

- 1. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Natural phenol carbamates: Selective BuChE/FAAH dual inhibitors show neuroprotection in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of Phenyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of phenyl carbamate (B1207046). It includes quantitative data, detailed experimental protocols for determining these properties, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who work with or are interested in the characteristics of phenyl carbamate.

Thermochemical Data of this compound and Related Compounds

The following tables summarize the available thermochemical data for this compound. It is important to note that while experimental data for some properties of this compound are available, key energetic properties such as the standard enthalpy of formation and combustion are primarily based on computational estimations. To provide a broader context, experimental data for closely related carbamate derivatives are also included.

Table 1: Physical and Thermochemical Properties of this compound (CAS: 622-46-8)

| Property | Value | Method | Source(s) |

| Molecular Formula | C₇H₇NO₂ | - | [1] |

| Molecular Weight | 137.14 g/mol | - | [1] |

| Melting Point | 149-152 °C | Experimental | [2][3] |

| Boiling Point | 278.9 °C (at 760 mmHg) | Experimental | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -47.00 kJ/mol | Calculated (Joback) | [5] |

| Standard Enthalpy of Formation, Gas (ΔfH°gas) | -162.29 kJ/mol | Calculated (Joback) | [5] |

| Enthalpy of Fusion (ΔfusH°) | 15.91 kJ/mol | Calculated (Joback) | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 53.25 kJ/mol | Calculated (Joback) | [5] |

| Solubility | Soluble in water | Experimental | [2][4] |

Table 2: Experimental Thermochemical Data for Selected Carbamate Derivatives

| Compound | Property | Value | Method | Source(s) |

| Ethyl ethyl(phenyl)carbamate | ΔfH°liquid | -420.5 ± 5.9 kJ/mol | Combustion Calorimetry | [6] |

| Ethyl ethyl(phenyl)carbamate | ΔcH°liquid | -6051.7 ± 5.9 kJ/mol | Combustion Calorimetry | [6] |

| Methyl Carbamate | ΔfusH° | 17.02 ± 0.03 kJ/mol | Differential Scanning Calorimetry (DSC) | [2] |

| n-Butyl Carbamate | ΔsubH | 94 ± 8 kJ/mol | - | [7] |

Experimental Protocols

This section details the methodologies for determining the key thermochemical properties of this compound. The protocols are based on standard laboratory practices for organic compounds.